N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a synthetic organic compound that features a complex molecular structure with both a quinoline and a thiophene ring system. This compound represents a fascinating intersection of two distinct classes of heterocyclic chemistry, making it an area of interest for synthetic chemists and researchers exploring its various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available starting materials, such as thiophene-2-carboxylic acid and 1,2,3,4-tetrahydroquinoline.
Reaction Steps
Sulfonylation: : Propane-1-sulfonyl chloride is reacted with 1,2,3,4-tetrahydroquinoline under basic conditions (e.g., sodium hydroxide) to form the sulfonylated intermediate.
Carboxamide Formation: : This intermediate is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the final carboxamide product.
Reaction Conditions: : Typical conditions include mild temperatures (0-50°C) and inert atmosphere (nitrogen or argon) to prevent side reactions.
Industrial Production Methods
Scale-Up Process: : Industrial synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters.
Purification: : The compound is purified through recrystallization or chromatographic techniques to ensure high purity for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the quinoline ring, typically using reagents like potassium permanganate or chromium trioxide, leading to quinolinic acids or quinoline N-oxides.
Reduction: : Reduction reactions can target the sulfonyl or carboxamide groups using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitution reactions on the thiophene ring are possible, facilitating further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen (H2).
Bases: : Sodium hydroxide (NaOH), triethylamine (Et3N).
Major Products
Oxidation Products: : Quinolinic acids, quinoline N-oxides.
Reduction Products: : Reduced sulfonyl derivatives, amines.
Substitution Products: : Various thiophene derivatives based on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Studies: : Its analogs are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical Research: : Researchers investigate its derivatives for drug development, targeting various biological pathways and receptors.
Industry
Material Science: : It is explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
Molecular Targets: : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, sulfonyl groups are known to interact with enzyme active sites, altering their function.
Pathways Involved: : It could potentially affect metabolic pathways or signal transduction mechanisms, depending on the specific structural modifications and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-7-yl)thiophene-2-carboxamide: : Lacks the sulfonyl group, exhibiting different biological activity.
Sulfonylated tetrahydroquinolines: : Variants with different substituents on the sulfonyl group.
Thiophene-2-carboxamides: : With other cyclic amines replacing the quinoline moiety.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-11-24(21,22)19-9-3-5-13-7-8-14(12-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMHBWNZBSJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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